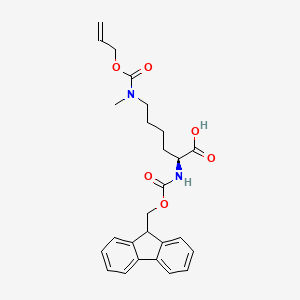

Fmoc-L-Lys(Aloc,Me)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-L-Lys(Aloc,Me)-OH is a useful research compound. Its molecular formula is C26H30N2O6 and its molecular weight is 466.534. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-L-Lys(Aloc,Me)-OH is a derivative of lysine that features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, an allyloxycarbonyl (Aloc) protecting group on the ε-amino group, and a methyl group on the side chain. This compound is utilized in peptide synthesis due to its unique protective groups which allow for selective deprotection strategies. Understanding its biological activity is crucial for applications in drug development and peptide engineering.

- Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine

- Molecular Formula: C₃₀H₃₄N₂O₆

- Molecular Weight: 514.60 g/mol

- CAS Number: 146982-27-6

- Melting Point: 87–91 °C

- Density: 1.2 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for easy protection and deprotection during solid-phase peptide synthesis (SPPS), while the Aloc group can be selectively removed using palladium catalysts, facilitating the introduction of various functional groups at the lysine side chain.

Biological Applications

-

Peptide Synthesis:

- This compound is used in the synthesis of peptides where specific modifications at the lysine residue are required. Its orthogonal protection strategy enables the creation of branched or cyclic peptides, which can enhance biological activity and stability.

-

Drug Development:

- The compound's ability to modify peptides allows for the exploration of new pharmacological properties. For instance, modified peptides can exhibit improved binding affinities or altered pharmacokinetics.

-

Research Studies:

- Studies have shown that lysine derivatives like this compound can influence protein interactions and stability due to their structural modifications. This has implications in understanding protein folding and function.

Case Study 1: Peptide Cyclization

In a study involving the synthesis of cyclic peptides, this compound was employed to create a cyclic structure by facilitating intramolecular cyclization through selective deprotection of the Aloc group. The resulting cyclic peptide demonstrated enhanced stability against proteolytic degradation compared to its linear counterpart.

Case Study 2: Antimicrobial Peptides

Research has indicated that peptides synthesized with this compound show increased antimicrobial activity. The presence of the modified lysine residue enhances interaction with bacterial membranes, leading to improved efficacy against resistant strains.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | Fmoc-Lys(Aloc,Me)-OH |

| Molecular Weight | 514.60 g/mol |

| Melting Point | 87–91 °C |

| CAS Number | 146982-27-6 |

| Biological Applications | Peptide Synthesis, Drug Development |

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl(prop-2-enoxycarbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-3-16-33-26(32)28(2)15-9-8-14-23(24(29)30)27-25(31)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h3-7,10-13,22-23H,1,8-9,14-17H2,2H3,(H,27,31)(H,29,30)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRXNNDVJPJOIY-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.